
Acetic acid;pentadec-5-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;pentadec-5-en-1-ol is an organic compound that combines the properties of acetic acid and pentadec-5-en-1-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. Pentadec-5-en-1-ol is an unsaturated alcohol with a long hydrocarbon chain. The combination of these two components results in a compound with unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentadec-5-en-1-ol typically involves the esterification reaction between acetic acid and pentadec-5-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:
[ \text{CH}3\text{COOH} + \text{C}{15}\text{H}{29}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{15}\text{H}{29} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;pentadec-5-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The ester bond can be reduced to form the corresponding alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is pentadec-5-enoic acid.
Reduction: The major products are pentadec-5-en-1-ol and acetic acid.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Acetic acid;pentadec-5-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying lipid metabolism.
Mécanisme D'action
The mechanism of action of acetic acid;pentadec-5-en-1-ol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes involved in lipid metabolism, affecting the synthesis and breakdown of fatty acids.
Membrane Interaction: It can interact with cell membranes, altering their fluidity and permeability.
Signal Transduction: It can modulate signal transduction pathways, affecting cellular responses to external stimuli.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;hexadec-5-en-1-ol: Similar structure but with a longer hydrocarbon chain.
Acetic acid;dodec-5-en-1-ol: Similar structure but with a shorter hydrocarbon chain.
Acetic acid;octadec-5-en-1-ol: Similar structure but with an even longer hydrocarbon chain.
Uniqueness
Acetic acid;pentadec-5-en-1-ol is unique due to its specific chain length and the presence of an unsaturated bond, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with biological membranes or enzymes are required .
Propriétés
Numéro CAS |
62936-11-2 |
|---|---|
Formule moléculaire |
C17H34O3 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
acetic acid;pentadec-5-en-1-ol |
InChI |
InChI=1S/C15H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h10-11,16H,2-9,12-15H2,1H3;1H3,(H,3,4) |
Clé InChI |
CQLNTKFTEJQVBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC=CCCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



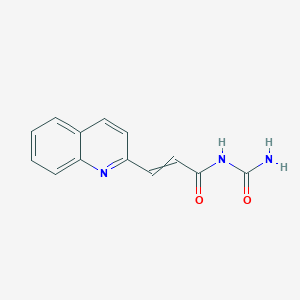
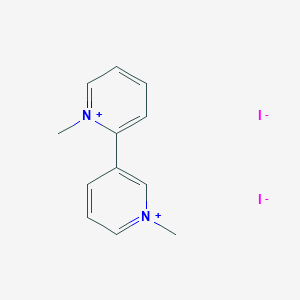
![N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide](/img/structure/B14502276.png)

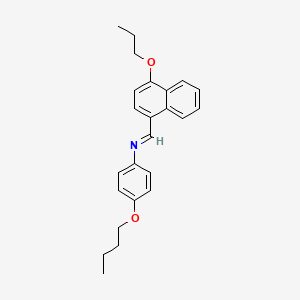


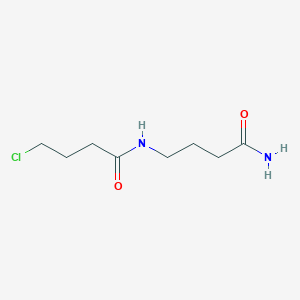

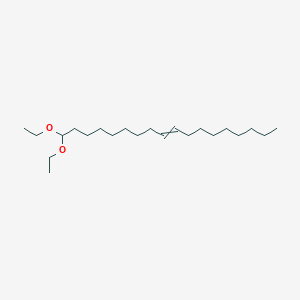

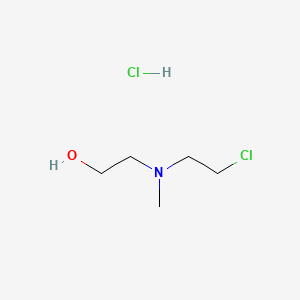
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride](/img/structure/B14502339.png)
